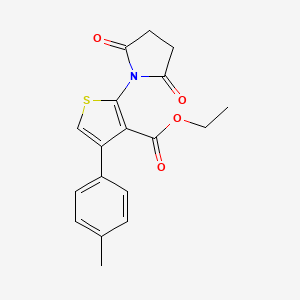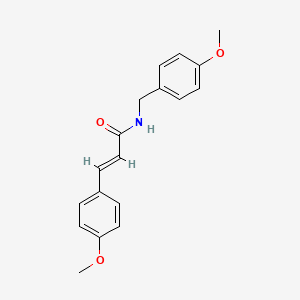![molecular formula C19H29N3O2 B5871714 N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B5871714.png)
N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide, also known as IBUP, is a chemical compound that has gained attention in scientific research due to its potential in various applications. IBUP is a piperazine derivative that has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential future directions in research.
Mécanisme D'action
The mechanism of action of N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide involves its ability to inhibit the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels has been shown to improve cognitive function in individuals with Alzheimer's disease and other neurological disorders.
Biochemical and Physiological Effects:
N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide has been shown to have a number of biochemical and physiological effects, including its ability to increase the levels of acetylcholine in the brain, improve cognitive function, and potentially reduce the progression of Alzheimer's disease. N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide has also been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of other conditions such as arthritis and cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide in lab experiments is its ability to inhibit the activity of acetylcholinesterase, which can be useful in studying the role of acetylcholine in various physiological processes. However, one limitation of using N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide is that it may have off-target effects on other enzymes and receptors, which could complicate the interpretation of experimental results.
Orientations Futures
There are a number of potential future directions for research on N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide, including its use in the treatment of other neurological disorders such as Parkinson's disease and multiple sclerosis. N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide may also have potential in the treatment of other conditions such as arthritis and cardiovascular disease, due to its anti-inflammatory and antioxidant properties. Further research is needed to fully understand the potential applications of N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide in various fields of study.
Méthodes De Synthèse
N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide can be synthesized using a multi-step process that involves the reaction of 4-(4-isobutyryl-1-piperazinyl)aniline with 2,2-dimethylpropanoyl chloride. The reaction occurs in the presence of a base such as sodium carbonate, and the resulting product is purified using column chromatography.
Applications De Recherche Scientifique
N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide has been studied for its potential use in various scientific research applications, including as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide has also been studied for its potential use in the treatment of Alzheimer's disease, as well as in the treatment of other neurological disorders.
Propriétés
IUPAC Name |
2,2-dimethyl-N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2/c1-14(2)17(23)22-12-10-21(11-13-22)16-8-6-15(7-9-16)20-18(24)19(3,4)5/h6-9,14H,10-13H2,1-5H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRVVXLDFXJAPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

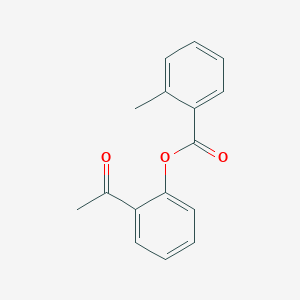
![2-{5-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5871633.png)
![1-(2,5-dimethylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5871640.png)
![ethyl 3-({[1-(2-thienylcarbonyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B5871647.png)
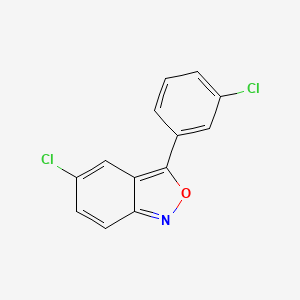
![7-[(3-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5871672.png)
![2-methoxy-6-methyl-3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5871686.png)
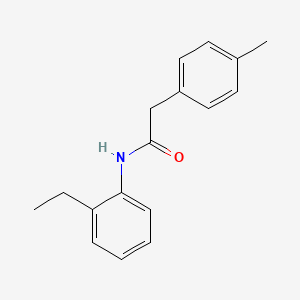
![N-[4-(4-biphenylyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B5871713.png)


